molecular formula C18H21NOS B10798385 1'-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]

1'-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]

Cat. No.: B10798385
M. Wt: 299.4 g/mol
InChI Key: ZZQIGFUYNABBCP-UHFFFAOYSA-N
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Description

1’-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a benzyl group attached to a spirocyclic framework that includes a thienopyran and a piperidine ring. The presence of these rings imparts specific chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyran Ring: This step involves the cyclization of appropriate precursors to form the thienopyran ring. Reagents such as sulfur and specific catalysts are often used to facilitate this cyclization.

    Spirocyclization: The next step involves the formation of the spirocyclic structure by reacting the thienopyran intermediate with a piperidine derivative. This step may require specific conditions such as elevated temperatures and the presence of a base to promote the spirocyclization.

    Benzylation: The final step involves the introduction of the benzyl group to the spirocyclic intermediate. This can be achieved through a nucleophilic substitution reaction using benzyl halides under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1’-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1’-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1’-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] can be compared with other spirocyclic compounds, such as:

    Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]: Lacks the benzyl group, which may result in different chemical and biological properties.

    N-phenylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide:

    t-Butyl Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4-piperidine]-1-carboxylate: Features a t-butyl group and a carboxylate functional group, affecting its chemical behavior and uses.

The uniqueness of 1’-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] lies in its specific spirocyclic structure and the presence of the benzyl group, which can impart distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

1'-benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]

InChI

InChI=1S/C18H21NOS/c1-2-4-15(5-3-1)14-19-10-8-18(9-11-19)17-16(6-12-20-18)7-13-21-17/h1-5,7,13H,6,8-12,14H2

InChI Key

ZZQIGFUYNABBCP-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)C4=C1C=CS4

Origin of Product

United States

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